molecular formula C23H26N4O4S2 B11060639 2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide

2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide

Cat. No.: B11060639
M. Wt: 486.6 g/mol
InChI Key: PCFZXELMPYXULJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thienopyrimidine core, and an acetohydrazide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group and the acetohydrazide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide involves its interaction with specific molecular targets. The methoxyphenyl group and thienopyrimidine core may interact with enzymes or receptors, modulating their activity. The acetohydrazide moiety can form hydrogen bonds or other interactions with biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide
  • 2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N’-{[(4-oxo-3,4,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}acetohydrazide lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H26N4O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C23H26N4O4S2/c1-31-15-10-8-14(9-11-15)12-18(28)26-27-19(29)13-32-23-24-21(30)20-16-6-4-2-3-5-7-17(16)33-22(20)25-23/h8-11H,2-7,12-13H2,1H3,(H,26,28)(H,27,29)(H,24,25,30)

InChI Key

PCFZXELMPYXULJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2

Origin of Product

United States

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